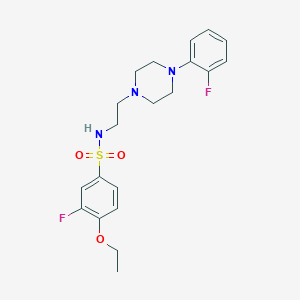

4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F2N3O3S/c1-2-28-20-8-7-16(15-18(20)22)29(26,27)23-9-10-24-11-13-25(14-12-24)19-6-4-3-5-17(19)21/h3-8,15,23H,2,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCFZAGALQSFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

The compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to a series of changes in gene expression.

Biochemical Pathways

Upon activation, PPARs regulate the expression of genes involved in lipid metabolism, inflammation, and insulin sensitivity. The downstream effects of these pathways include the regulation of fatty acid storage and glucose metabolism, which can have significant impacts on conditions like diabetes and metabolic syndrome.

Result of Action

The activation of PPARs by this compound leads to a variety of molecular and cellular effects. These include changes in lipid and glucose metabolism, which can potentially improve insulin sensitivity and reduce inflammation.

Biological Activity

4-Ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 497.59 g/mol. The structure features a benzenesulfonamide moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H28F2N4O3S |

| Molecular Weight | 497.59 g/mol |

| IUPAC Name | 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide |

| Purity | Typically >95% |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

In a study examining the antimicrobial properties of compounds with similar structures, it was found that derivatives of benzenesulfonamide exhibited significant activity against various bacterial strains. The compound's sulfonamide group is crucial for its antibacterial action, likely due to its ability to inhibit bacterial folate synthesis pathways .

Anticancer Properties

Research indicates that compounds containing piperazine moieties, like 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, have shown promising results against cancer cell lines. For instance, studies have demonstrated that modifications in the piperazine structure can enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7 .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.

- Disruption of Cell Membrane Integrity : The interaction of the sulfonamide group with bacterial membranes may lead to increased permeability and cell death.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide:

- Study on Anticancer Activity : A study reported that derivatives with piperazine rings exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Efficacy : In vitro testing revealed that compounds similar to this sulfonamide showed minimum inhibitory concentrations (MICs) as low as 15 µM against resistant bacterial strains, suggesting a strong potential for therapeutic applications .

- Structure-Activity Relationship (SAR) : Research on the SAR indicated that modifications at the piperazine nitrogen significantly influenced both antimicrobial and anticancer activities, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of similar sulfonamide derivatives on HeLa cells, indicating that structural modifications can enhance potency against cancer cells.

- In Vivo Efficacy : Animal studies demonstrated that related compounds reduced tumor growth when used alongside established chemotherapeutics, suggesting potential for synergistic effects in cancer treatment.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Sulfonamides are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX)-1 and COX-2, which play crucial roles in inflammatory responses. This suggests possible applications in treating inflammatory diseases.

Neuropharmacological Potential

The structure of 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide includes a piperazine moiety, which is often associated with neuropharmacological activity. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Cytotoxicity Assay

A study focused on the cytotoxic effects of various sulfonamide derivatives highlighted the importance of substituent modifications. The furan-based modifications were particularly noted for increasing cytotoxicity against cancer cell lines, suggesting that similar modifications in 4-ethoxy-3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide could enhance its anticancer efficacy.

In Vivo Studies

In vivo studies involving related sulfonamide compounds have shown promising results in reducing tumor size when administered with existing chemotherapeutics. These findings support the potential for this compound to be explored further for clinical applications in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzenesulfonamide derivatives featuring piperazine or substituted piperazine moieties. Below is a comparative analysis based on molecular structure, substituent effects, and inferred pharmacological properties.

Table 1: Structural Comparison of Key Analogues

Key Observations:

Fluorine at the 3-position (target) vs. chlorine (compound in ) influences electronic properties: fluorine’s electronegativity may strengthen hydrogen bonding, while chlorine’s larger size could sterically hinder receptor interactions.

Piperazine Modifications :

- The 2-fluorophenyl substituent on the piperazine in the target compound may confer selectivity for receptors sensitive to aromatic interactions (e.g., serotonin 5-HT₁A or dopamine D₂ receptors).

- Thiophene (compound in ) introduces a sulfur-containing heterocycle, which could alter metabolic pathways or binding kinetics.

Pharmacological Inferences: The sulfonamide group is a common feature in diuretics (e.g., furosemide) and carbonic anhydrase inhibitors. Fluorine atoms in the target compound and analogues (e.g., ) are likely included to enhance metabolic stability and bioavailability, a strategy widely employed in drug design.

Limitations of Current Data:

- No direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound are available in the provided evidence.

- Melting points, solubility, and synthetic yields for analogues (e.g., 175–178°C for the compound in ) suggest variability in physicochemical properties based on substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.